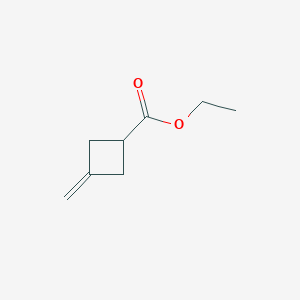

Ethyl 3-methylidenecyclobutane-1-carboxylate

Description

The exact mass of the compound Ethyl 3-methylenecyclobutanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-methylidenecyclobutane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methylidenecyclobutane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCWJRFQAGUNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595747 | |

| Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-96-6 | |

| Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-methylidenecyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 3-methylidenecyclobutane-1-carboxylate is a fascinating and synthetically versatile molecule characterized by a strained four-membered ring and a reactive exocyclic double bond. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic signature, and characteristic reactivity. The inherent ring strain and the presence of the methylidene group make this compound a valuable building block in organic synthesis, particularly for the construction of complex polycyclic systems and functionalized carbocycles. This document will delve into the key reactions of this compound, such as cycloadditions, ring-opening reactions, and catalytic hydrogenations, providing a detailed understanding of its synthetic potential.

Introduction

The chemistry of cyclobutane derivatives has garnered significant attention due to the unique reactivity imparted by their inherent ring strain.[1] Ethyl 3-methylidenecyclobutane-1-carboxylate, a bifunctional molecule, combines the structural features of a strained carbocycle with a reactive alkene. The ester functionality provides a handle for further synthetic transformations, making it a valuable intermediate in medicinal chemistry and materials science. This guide aims to provide a detailed exploration of the chemical properties of this compound, offering insights into its preparation, characterization, and synthetic applications.

Synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate

The most direct and widely applicable synthetic route to Ethyl 3-methylidenecyclobutane-1-carboxylate involves the Wittig reaction. This powerful olefination method allows for the conversion of a ketone to an alkene.[2] In this case, the precursor is Ethyl 3-oxocyclobutane-1-carboxylate.

Synthesis of the Precursor: Ethyl 3-oxocyclobutane-1-carboxylate

The synthesis of the key precursor, Ethyl 3-oxocyclobutane-1-carboxylate, can be achieved through a multi-step sequence starting from readily available materials. One common method involves a cyclization reaction of a malonate derivative.[3]

The Wittig Olefination Step

The Wittig reaction utilizes a phosphorus ylide to introduce the methylidene group. The ylide is typically prepared in situ from the corresponding phosphonium salt by treatment with a strong base.

Caption: Synthetic pathway to Ethyl 3-methylidenecyclobutane-1-carboxylate via Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established Wittig reaction procedures and should be adapted and optimized for specific laboratory conditions.[4]

Step 1: Preparation of the Phosphorus Ylide

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which time the characteristic orange-red color of the ylide should develop.

Step 2: Wittig Reaction

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of Ethyl 3-oxocyclobutane-1-carboxylate in anhydrous THF to the ylide solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting ketone.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Ethyl 3-methylidenecyclobutane-1-carboxylate.

Spectroscopic Characterization

The structure of Ethyl 3-methylidenecyclobutane-1-carboxylate can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the cyclobutane ring, and the vinylic protons of the methylidene group. The chemical shifts and coupling constants of the cyclobutane protons will be influenced by the ring's puckered conformation.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the sp² hybridized carbons of the methylidene group, and the sp³ hybridized carbons of the cyclobutane ring.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| =CH₂ | 4.8 - 5.2 (s) | 105 - 115 |

| >C= | - | 140 - 150 |

| -COOCH₂CH₃ | 4.0 - 4.2 (q) | 60 - 62 |

| -COOCH₂CH₃ | 1.2 - 1.3 (t) | 14 - 15 |

| Ring CH | 2.8 - 3.2 (m) | 40 - 45 |

| Ring CH₂ | 2.2 - 2.8 (m) | 30 - 35 |

| C=O | - | 170 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1730 (strong) |

| C=C (alkene) | ~1650 (medium) |

| C-H (sp²) | ~3080 (medium) |

| C-H (sp³) | 2850-3000 (medium to strong) |

| C-O (ester) | 1100-1300 (strong) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (140.18 g/mol ). The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclobutane ring.[6]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of Ethyl 3-methylidenecyclobutane-1-carboxylate is dominated by the exocyclic double bond and the strained four-membered ring.

Cycloaddition Reactions

The methylidene group acts as a dienophile in Diels-Alder reactions, allowing for the construction of spirocyclic systems.[1][7] The electron-withdrawing nature of the adjacent ester group can influence the reactivity and regioselectivity of these cycloadditions.

Caption: Diels-Alder reaction of Ethyl 3-methylidenecyclobutane-1-carboxylate.

Ring-Opening Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with nucleophiles, acids, or transition metal catalysts.[8][9] These reactions can lead to the formation of functionalized cyclopentane or open-chain derivatives.

Catalytic Hydrogenation

The exocyclic double bond can be selectively reduced via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) to yield Ethyl 3-methylcyclobutane-1-carboxylate.[10] This reaction proceeds under mild conditions and provides a route to saturated cyclobutane derivatives.

Caption: Catalytic hydrogenation of the exocyclic double bond.

Conclusion

Ethyl 3-methylidenecyclobutane-1-carboxylate is a versatile building block in organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its synthesis via the Wittig reaction is a reliable method, and its reactivity in cycloaddition and ring-opening reactions provides access to a diverse range of carbocyclic structures. The spectroscopic data provide a clear fingerprint for its identification and characterization. This guide serves as a foundational resource for researchers and scientists looking to explore the rich chemistry of this valuable synthetic intermediate.

References

[1] NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Cyclobutane Derivatives: Methyl 3-methylenecyclobutanecarboxylate. Available at: [Link] [2] Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link] [8] ChemistryViews. Ring-Opening of Cyclobutanes with Nucleophiles. Available at: [Link] [5] HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link] [9] ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available at: [Link] [6] Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] [7] Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. Available at: [Link] [4] A Solvent Free Wittig Reaction. Available at: [Link] [3] CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. Available at: [10] ResearchGate. (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Available at: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 9. Ethyl cyclobutanecarboxylate(14924-53-9) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Ethyl 3-methylidenecyclobutane-1-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-methylidenecyclobutane-1-carboxylate, a valuable building block in organic synthesis. Understanding its spectral signature is crucial for researchers in reaction monitoring, quality control, and structural elucidation. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Introduction

Ethyl 3-methylidenecyclobutane-1-carboxylate (CAS No. 40896-96-6) is a carbocyclic compound featuring a strained four-membered ring and an exocyclic double bond. This unique structural combination imparts distinct reactivity, making it a target of interest in the synthesis of complex molecules. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a framework for its unambiguous identification.

Molecular Structure and Key Spectroscopic Features

The structure of Ethyl 3-methylidenecyclobutane-1-carboxylate, with the IUPAC name ethyl 3-methylenecyclobutane-1-carboxylate and molecular formula C₈H₁₂O₂, dictates its characteristic spectroscopic fingerprints. The presence of an ethyl ester group, a cyclobutane ring, and a methylidene group gives rise to distinct signals in various spectroscopic techniques.

Caption: Molecular Structure of Ethyl 3-methylidenecyclobutane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of Ethyl 3-methylidenecyclobutane-1-carboxylate provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the ethyl group protons, the cyclobutane ring protons, and the exocyclic methylene protons.

Table 1: Predicted ¹H NMR Data for Ethyl 3-methylidenecyclobutane-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.80 | s | 2H | =CH₂ (exocyclic methylene) |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~3.0-3.2 | m | 1H | CH (methine on ring) |

| ~2.6-2.8 | m | 4H | CH₂ (on ring) |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Interpretation:

-

Exocyclic Methylene Protons (=CH₂): These protons are expected to appear as a singlet around 4.80 ppm. Their chemical shift is in the characteristic region for vinyl protons.

-

Ethyl Group Protons (-OCH₂CH₃): The methylene protons of the ethyl group will appear as a quartet around 4.15 ppm due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet around 1.25 ppm.

-

Cyclobutane Ring Protons: The methine proton at the C1 position, being adjacent to the electron-withdrawing ester group, will be shifted downfield to around 3.0-3.2 ppm and will likely appear as a multiplet due to coupling with the adjacent methylene protons. The four methylene protons on the cyclobutane ring will likely appear as complex multiplets in the range of 2.6-2.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl 3-methylidenecyclobutane-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester) |

| ~145 | =C (quaternary, exocyclic) |

| ~108 | =CH₂ (exocyclic) |

| ~60 | -OCH₂CH₃ |

| ~40 | CH (methine on ring) |

| ~35 | CH₂ (on ring) |

| ~14 | -OCH₂CH₃ |

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will have the most downfield chemical shift, typically around 174 ppm.

-

Olefinic Carbons (=C and =CH₂): The quaternary carbon of the double bond is expected around 145 ppm, while the methylene carbon of the double bond will be more upfield, around 108 ppm.

-

Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon attached to the oxygen will appear around 60 ppm, and the terminal methyl carbon will be found at approximately 14 ppm.

-

Cyclobutane Ring Carbons: The methine carbon at C1 will be around 40 ppm, and the methylene carbons of the ring will be in the region of 35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-methylidenecyclobutane-1-carboxylate will be dominated by the stretching vibrations of the C=O and C=C bonds.

Table 3: Key IR Absorption Bands for Ethyl 3-methylidenecyclobutane-1-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1670 | Medium | C=C stretch (exocyclic alkene) |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2850-3000 | Medium | C-H stretch (alkane) |

| ~1180 | Strong | C-O stretch (ester) |

Interpretation:

-

The most prominent peak will be the strong absorption around 1730 cm⁻¹ due to the carbonyl stretch of the ethyl ester.

-

A medium intensity peak around 1670 cm⁻¹ is characteristic of the C=C stretching of the exocyclic double bond.

-

The C-H stretching of the alkene protons will be observed around 3080 cm⁻¹.

-

The aliphatic C-H stretching of the cyclobutane ring and the ethyl group will appear in the 2850-3000 cm⁻¹ region.

-

A strong C-O stretching band for the ester group is expected around 1180 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-methylidenecyclobutane-1-carboxylate (C₈H₁₂O₂), the molecular ion peak (M⁺) would be observed at m/z 140.

Predicted Fragmentation Pattern:

The molecule is expected to undergo fragmentation through several pathways, including:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 95.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 111.

-

McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 112.

-

Cleavage of the cyclobutane ring: The strained four-membered ring can fragment in various ways, leading to a complex pattern of smaller fragment ions.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standard protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

MS: For electron ionization (EI) mass spectrometry, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition

-

NMR: A 400 MHz or higher field NMR spectrometer should be used to achieve good signal dispersion. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed.

-

IR: A Fourier-transform infrared (FTIR) spectrometer is standard. Data is typically collected over the range of 4000-400 cm⁻¹.

-

MS: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI source is suitable.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous identification and characterization of Ethyl 3-methylidenecyclobutane-1-carboxylate. The key spectral features highlighted in this guide—the characteristic signals of the ethyl ester, the exocyclic methylene group, and the strained cyclobutane ring—serve as a reliable reference for researchers working with this versatile synthetic intermediate. Adherence to proper experimental protocols is essential for obtaining high-quality, reproducible data.

References

At the time of writing, a specific peer-reviewed article with a complete, published set of spectroscopic data for Ethyl 3-methylidenecyclobutane-1-carboxylate could not be located. The predicted data and interpretations are based on established principles of organic spectroscopy and data from structurally related compounds. For definitive experimental data, it is recommended to consult the supporting information of synthetic chemistry publications that utilize this compound, such as those involving palladium-catalyzed reactions for the construction of methylene cyclobutanes.

The Synthetic Versatility of Ethyl 3-Methylidenecyclobutane-1-carboxylate: A Technical Guide to its Reaction Mechanisms

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Ethyl 3-methylidenecyclobutane-1-carboxylate is a strained, unsaturated carbocycle that has emerged as a versatile building block in modern organic synthesis. Its unique structural features, including a reactive exocyclic double bond and a strained four-membered ring, provide a gateway to a diverse array of molecular architectures. This in-depth technical guide elucidates the core reaction mechanisms involving this compound, offering field-proven insights into its synthetic applications. We will explore its participation in cycloaddition reactions, transition-metal-catalyzed transformations, and ring-opening processes, providing a comprehensive resource for chemists seeking to leverage its synthetic potential in the design of novel molecules for pharmaceutical and materials science applications.

Introduction: The Structural Uniqueness and Synthetic Potential

The cyclobutane motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and introduce three-dimensional character into otherwise planar molecules. Ethyl 3-methylidenecyclobutane-1-carboxylate, with its exocyclic alkene and ester functionalities, presents multiple reactive handles for molecular elaboration. The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) and the π-system of the methylidene group make this molecule susceptible to a variety of chemical transformations that are not readily accessible with more conventional, unstrained systems. This guide will systematically dissect the key reaction pathways of this valuable synthetic intermediate.

Synthesis of the Core Scaffold

The preparation of ethyl 3-methylidenecyclobutane-1-carboxylate and its derivatives is a critical first step for its utilization in synthesis. While several specialized methods exist, a common approach involves the [2+2] cycloaddition of allenes with electron-deficient alkenes. For instance, the reaction of an allene with an appropriate acrylate derivative can furnish the methylenecyclobutane skeleton.

A representative synthetic approach is the phosphine-catalyzed [2+2] cycloaddition between an allenoate and an alkene. This method provides a convergent and often stereoselective route to substituted methylenecyclobutanes.

Experimental Protocol: Synthesis of a Substituted Methylenecyclobutane via [2+2] Cycloaddition

-

To a solution of ethyl 2,3-butadienoate (1.0 equiv) and a suitable alkene (e.g., styrene, 1.2 equiv) in anhydrous toluene (0.1 M) is added a phosphine catalyst, such as triphenylphosphine (0.1 equiv).

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl methylenecyclobutane-1-carboxylate derivative.

Key Reaction Mechanisms and Synthetic Applications

The reactivity of ethyl 3-methylidenecyclobutane-1-carboxylate can be broadly categorized by the transformations involving its three key functional components: the exocyclic double bond, the cyclobutane ring, and the ethyl ester.

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond is a primary site of reactivity, participating in a variety of addition and cycloaddition reactions.

The methylidene group can act as a dienophile in Diels-Alder reactions or as a 2π component in other cycloadditions, leading to the formation of spirocyclic systems.

-

[4+2] Cycloaddition (Diels-Alder Reaction): When treated with a suitable diene, ethyl 3-methylidenecyclobutane-1-carboxylate can undergo a Diels-Alder reaction to form a spiro[3.5]nonene derivative. The reaction is typically promoted by thermal conditions or Lewis acid catalysis.[1] The ester group, being electron-withdrawing, activates the double bond for this transformation.[2]

Caption: Diels-Alder reaction of the title compound.

-

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of highly strained spiro[3.3]heptane systems. These reactions often proceed through a diradical intermediate.

The exocyclic double bond, being in conjugation with the carbonyl group of the ester, can act as a Michael acceptor. This allows for the 1,4-addition of a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols.[3][4][5] This reaction is a powerful tool for the introduction of substituents at the C3-methylene position.

Caption: Michael addition to the title compound.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly palladium, play a pivotal role in activating and functionalizing methylenecyclobutanes. These reactions often proceed through unique mechanisms involving the strained ring system.

Palladium catalysts can mediate the coupling of the exocyclic double bond with various partners. For instance, reactions with diazo compounds or other carbene precursors can lead to the formation of more complex structures. A plausible mechanism involves the formation of a palladacyclobutane intermediate, which can then undergo further transformations.

Regiodivergent palladium-catalyzed alkene difunctionalization reactions have been developed for the synthesis of functionalized methylenecyclobutanes. The choice of ligand is crucial in directing the reaction pathway, allowing for either 4-exo or 5-endo cyclization in appropriately substituted substrates.

Table 1: Ligand Effects in Palladium-Catalyzed Cyclization

| Ligand | Cyclization Mode | Product Type |

| Tris(2,4-di-tert-butylphenyl)phosphite | 4-exo | Methylene Cyclobutane |

| 1,2-Bis(diphenylphosphino)benzene (dppf) | 5-endo | Methylene Cyclopentane |

Ring-Opening Reactions

The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions, which can be triggered by thermal, acidic, or metallic reagents.

Under thermal or acidic conditions, the cyclobutane ring can open to relieve strain, often leading to the formation of cyclopentene or cyclohexene derivatives through rearrangement pathways. The specific outcome is highly dependent on the substitution pattern and the reaction conditions.

While less common for cyclobutanes compared to more strained systems like cyclobutenes, ring-opening metathesis polymerization (ROMP) of derivatives of ethyl 3-methylidenecyclobutane-1-carboxylate could potentially be achieved using highly active metathesis catalysts. This would lead to the formation of polymers with unique repeating units containing the functionalized cyclobutane backbone.

Conclusion: A Versatile Scaffold for Complex Molecule Synthesis

Ethyl 3-methylidenecyclobutane-1-carboxylate is a powerful and versatile building block in organic synthesis. Its unique combination of a strained ring, a reactive exocyclic double bond, and an ester functionality allows for a wide range of chemical transformations. From the construction of complex spirocyclic systems via cycloaddition reactions to the introduction of diverse functional groups through conjugate additions and the formation of larger rings via ring-opening reactions, this molecule offers a rich platform for the synthesis of novel and structurally diverse compounds. The continued exploration of its reactivity, particularly in the realm of transition-metal catalysis, promises to unlock even more of its synthetic potential, making it an invaluable tool for researchers in drug discovery and materials science.

References

-

Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-3-cyclohexene-1-carboxylate. PubChem. Retrieved January 2, 2026, from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 2, 2026, from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024, July 30). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved January 2, 2026, from [Link]

-

NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Chirantan Rasayan Sanstha. (2021, March 15). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylenecyclobutanecarboxylic acid. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate. PubChem. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 5-Methylenehydantoins. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 4). 8.6: Characteristics of the Diels-Alder Reaction. Retrieved January 2, 2026, from [Link]

-

Journal of Organic Chemistry. (2016, September 2). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved January 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium(0)-Catalyzed Intramolecular Cascade Cyclization of Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Strained Scaffold: A Technical History of Ethyl 3-methylidenecyclobutane-1-carboxylate

For decades, the strained four-membered ring of cyclobutane and its derivatives has presented both a challenge and an opportunity for synthetic chemists. The introduction of an exocyclic double bond, as seen in methylenecyclobutanes, further activates this scaffold, paving the way for the construction of complex molecular architectures. This technical guide delves into the discovery and history of a key exemplar of this class, Ethyl 3-methylidenecyclobutane-1-carboxylate, tracing its origins from the foundational synthesis of its core structures to its modern applications.

While a singular, seminal publication marking the "discovery" of Ethyl 3-methylidenecyclobutane-1-carboxylate (CAS No. 40896-96-6) is not readily apparent in the historical literature, its emergence can be understood as a logical consequence of the developing prowess of organic synthesis in the mid-20th century. The story of this molecule is therefore not one of a sudden breakthrough, but of the convergence of established synthetic principles for constructing cyclobutane rings and installing exocyclic unsaturation.

Part 1: Foundational Pillars: The Synthesis of the Cyclobutane Core and the Rise of Methylenecyclobutanes

The journey to Ethyl 3-methylidenecyclobutane-1-carboxylate begins with the pioneering work on the synthesis of the cyclobutane ring itself. Early methods for creating cyclobutanecarboxylic acid derivatives often relied on cyclization reactions. A classic and enduring approach involves the condensation of a malonic ester with a suitable 1,3-dihalopropane. This strategy, detailed in Organic Syntheses, provides a reliable route to 1,1-cyclobutanedicarboxylic acid esters, which can then be further manipulated.[1]

Concurrently, the synthesis of the parent hydrocarbon, methylenecyclobutane, was being explored. As early as 1946, Vernon A. Slabey at the National Advisory Committee for Aeronautics (NACA) reported the synthesis of methylenecyclobutane from pentaerythrityl tetrabromide.[2][3] This work demonstrated the feasibility of creating the exocyclic double bond on a four-membered ring, a key structural feature of the target molecule.

By the early 1970s, research into the reactivity of functionalized methylenecyclobutanes was underway. A 1971 paper in The Journal of Organic Chemistry titled "Base-induced reactions of methylenecyclobutane derivatives" signifies a growing interest in the chemical transformations of these strained systems.[4] This period represents a critical juncture where the fundamental knowledge of cyclobutane synthesis and the burgeoning exploration of methylenecyclobutane chemistry set the stage for the creation of more complex derivatives like Ethyl 3-methylidenecyclobutane-1-carboxylate.

Part 2: Convergent Pathways: The Logical Synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate

Given the established methods for creating both the cyclobutane-1-carboxylate core and the methylenecyclobutane moiety, the synthesis of the target molecule can be envisioned through several logical pathways. Classical approaches to the broader class of alkylidenecyclobutanes include the reaction of nucleophilic carbon reagents with cyclobutanones and [2+2] cycloadditions of allenes with alkenes.[5]

One can postulate that an early synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate, or its parent carboxylic acid (3-Methylenecyclobutanecarboxylic acid, CAS No. 15760-36-8)[6], would have likely involved a Wittig-type reaction on a 3-oxocyclobutanecarboxylate precursor. The synthesis of such precursors is well-documented, for instance, through the cycloaddition of diketene with appropriate reactants. Subsequent olefination would then install the desired exocyclic methylene group.

Another plausible historical route involves the functionalization of a pre-formed methylenecyclobutane scaffold. While less direct, methods for introducing functional groups onto the cyclobutane ring of methylenecyclobutane would have been an active area of investigation.

Part 3: Modern Synthetic Strategies and Applications

While the precise historical first synthesis remains to be definitively pinpointed, contemporary organic chemistry offers a diverse toolkit for the preparation of Ethyl 3-methylidenecyclobutane-1-carboxylate and its analogs. These strained molecules are valuable building blocks in organic synthesis and drug discovery due to the inherent reactivity of the exocyclic double bond and the conformational constraints of the cyclobutane ring.

Modern synthetic methodologies that provide access to functionalized methylenecyclobutanes include:

-

Palladium-catalyzed cycloadditions: These methods offer high levels of regio- and stereocontrol.

-

Ring-closing metathesis (RCM): RCM has proven to be a powerful tool for the construction of cyclic systems, including those containing exocyclic double bonds.

-

Intramolecular cyclization of allenes: This approach can efficiently generate the methylenecyclobutane core.

The utility of Ethyl 3-methylidenecyclobutane-1-carboxylate and related structures lies in their ability to serve as precursors to a wide range of more complex molecules. The exocyclic double bond can participate in various transformations, including:

-

Epoxidation: Leading to spirocyclic epoxides.

-

Diels-Alder reactions: Where the exocyclic double bond acts as a dienophile.

-

Hydrogenation: To produce the corresponding methylcyclobutane derivative.

-

Polymerization: The strained ring and unsaturation can be exploited in ring-opening metathesis polymerization (ROMP).[7]

The ester functionality provides a handle for further modifications, such as conversion to amides, alcohols, or other functional groups, making this molecule a versatile intermediate for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Ethyl 3-methylidenecyclobutane-1-carboxylate is provided in the table below.

| Property | Value | Source |

| CAS Number | 40896-96-6 | [8] |

| Molecular Formula | C₈H₁₂O₂ | [8] |

| Molecular Weight | 140.18 g/mol | [8] |

| Appearance | Colorless liquid | AChemBlock |

| Boiling Point | Not specified | |

| Density | Not specified |

Characterization of Ethyl 3-methylidenecyclobutane-1-carboxylate is typically achieved through standard spectroscopic techniques, including:

-

¹H NMR Spectroscopy: To confirm the presence and connectivity of the protons in the molecule, with characteristic signals for the ethyl ester, the cyclobutane ring protons, and the vinyl protons of the methylene group.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms, including the carbonyl carbon of the ester, the sp² carbons of the double bond, and the sp³ carbons of the cyclobutane ring.

-

Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the C=O bond of the ester and the C=C bond of the exocyclic double bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols: A Representative Classical Synthesis

While the specific historical synthesis is not documented, a representative classical approach to a related structure, diethyl 1,1-cyclobutanedicarboxylate, is well-established and provides insight into the foundational chemistry that would have enabled the synthesis of the target molecule.

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Adapted from Organic Syntheses) [1]

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium ethoxide in ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel.

-

Diethyl malonate is added to the flask.

-

1,3-Dibromopropane is added dropwise to the stirred solution.

-

The reaction mixture is heated to reflux for several hours to drive the cyclization.

-

After cooling, the reaction mixture is poured into water and acidified with hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

This foundational procedure highlights the principles of cyclobutane ring formation that were well-understood and could be adapted for the synthesis of more complex targets.

Visualizing the Synthetic Landscape

The following diagrams illustrate the key structural motifs and a plausible synthetic pathway.

Caption: Core structural components of the target molecule.

Caption: A plausible synthetic route via Wittig olefination.

Conclusion

The history of Ethyl 3-methylidenecyclobutane-1-carboxylate is intrinsically linked to the broader evolution of synthetic organic chemistry. While a single "eureka" moment of its discovery is not evident, its conceptualization and eventual synthesis were the inevitable outcomes of the systematic development of methods for constructing strained ring systems and functionalizing them. Today, this molecule and its derivatives continue to be of interest to researchers in various fields, serving as a testament to the enduring value of fundamental synthetic chemistry in driving scientific innovation.

References

-

Erickson, K. L., Markstein, J., & Kim, K. (1971). Base-induced reactions of methylenecyclobutane derivatives. The Journal of Organic Chemistry, 36(8), 1024–1029. [Link]

-

Slabey, V. A. (1946). The synthesis of methylenecyclobutane, spiropentane, and 2-methyl-1-butene from pentaerythrityl tetrabromide (NACA-TN-1023). NASA Technical Reports Server. [Link]

-

Slabey, V. A. (1946). The synthesis of methylenecyclobutane, spiropentane, and 2-methyl-1-butene from pentaerythrityl tetrabromide. Semantic Scholar. [Link]

-

Zimmerman, H. E., & Paskovich, D. H. (1964). The Chemistry of Methylenecyclobutane. Journal of the American Chemical Society, 86(11), 2149–2160. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27475, 3-Methylenecyclobutanecarboxylic acid. [Link]

-

CP Lab Safety. (n.d.). ethyl 3-methylidenecyclobutane-1-carboxylate, min 97%, 10 grams. [Link]

-

Fuson, R. C., & Cole, C. D. (1941). Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, 21, 37. [Link]

-

Pinto, A., & Schore, N. E. (2009). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Macromolecules, 42(15), 5644–5650. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. The synthesis of methylenecyclobutane, spiropentane, and 2-methyl-1-butene from pentaerythrityl tetrabromide | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methylenecyclobutanecarboxylic acid | C6H8O2 | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to Ethyl 3-methylidenecyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-methylidenecyclobutane-1-carboxylate, a valuable building block in organic synthesis. Given the limited availability of experimental data in public literature, this document combines confirmed fundamental properties with established synthetic protocols and predicted data to offer a practical resource for laboratory professionals.

Molecular Identity and Core Properties

Ethyl 3-methylidenecyclobutane-1-carboxylate, with the CAS Number 40896-96-6, is a cyclic ester possessing a strained four-membered ring and an exocyclic double bond. This combination of structural features imparts unique reactivity, making it an attractive intermediate for the synthesis of more complex molecular architectures.

Below is a summary of its fundamental properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [3] |

| CAS Number | 40896-96-6 | [3] |

| Appearance | Liquid (at room temperature) | [2] |

| Purity | Commonly available in 95% to 97% purity | [2][3] |

Synonyms:

-

3-Methylene-cyclobutanecarboxylic acid ethyl ester

-

Ethoxycarbonyl-3-methylenecyclobutane

-

ethyl 3-methylenecyclobutane-1-carboxylate

Physicochemical Characteristics: A Blend of Reported and Predicted Data

While experimentally determined values for several key physical properties are not widely published, computational predictions based on the compound's structure provide valuable estimates for handling, purification, and reaction planning.

| Property | Reported/Predicted Value | Source/Method |

| Boiling Point | Data not available | |

| Density | Predicted: ~0.9-1.0 g/mL | |

| Refractive Index | Predicted: ~1.45-1.47 |

Note: The predicted values for density and refractive index are estimations and should be used as a guide. Experimental determination is recommended for precise applications.

Synthetic Approach: The Wittig Reaction

A highly plausible and efficient method for the synthesis of Ethyl 3-methylidenecyclobutane-1-carboxylate is the Wittig reaction. This Nobel Prize-winning olefination reaction provides a reliable means of converting a ketone into an alkene.[4] In this case, the readily available starting material, Ethyl 3-oxocyclobutane-1-carboxylate, can be reacted with a phosphorus ylide to generate the desired exocyclic methylene group.

Reaction Rationale

The Wittig reaction is predicated on the nucleophilic attack of the ylide on the carbonyl carbon of the ketone. This forms a betaine intermediate, which subsequently collapses to form a stable four-membered oxaphosphetane ring. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the elimination of the alkene.

Figure 1: Conceptual workflow for the synthesis of the target molecule via the Wittig reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method based on standard Wittig reaction conditions and should be optimized for specific laboratory settings.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl 3-oxocyclobutane-1-carboxylate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide.

-

Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve Ethyl 3-oxocyclobutane-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 3-methylidenecyclobutane-1-carboxylate.

-

Spectroscopic Profile (Predicted)

The following are predicted spectroscopic data to aid in the characterization of Ethyl 3-methylidenecyclobutane-1-carboxylate.

¹H NMR Spectroscopy (Predicted)

-

~4.8-5.0 ppm (s, 2H): Protons of the exocyclic methylene group (=CH₂).

-

~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

~2.8-3.2 ppm (m, 4H): Methylene protons of the cyclobutane ring.

-

~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

¹³C NMR Spectroscopy (Predicted)

-

~174 ppm: Carbonyl carbon of the ester group (C=O).

-

~145 ppm: Quaternary carbon of the exocyclic double bond (>C=CH₂).

-

~108 ppm: Methylene carbon of the exocyclic double bond (=CH₂).

-

~60 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

~35-40 ppm: Methylene carbons of the cyclobutane ring.

-

~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Infrared (IR) Spectroscopy (Predicted)

-

~3080 cm⁻¹: C-H stretch of the sp² hybridized carbons of the alkene.

-

~2980 cm⁻¹: C-H stretch of the sp³ hybridized carbons.

-

~1730 cm⁻¹: Strong C=O stretch of the ester.

-

~1670 cm⁻¹: C=C stretch of the exocyclic double bond.

-

~1180 cm⁻¹: C-O stretch of the ester.

-

~890 cm⁻¹: Out-of-plane C-H bend of the terminal alkene.

Figure 2: Relationship between the molecular structure and its predicted spectroscopic features.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Ethyl 3-methylidenecyclobutane-1-carboxylate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-methylidenecyclobutane-1-carboxylate is a promising, albeit not extensively characterized, chemical intermediate. This guide has consolidated the available information and provided a scientifically sound, proposed synthetic route to empower researchers in their synthetic endeavors. The combination of its strained ring system and reactive exocyclic double bond offers a gateway to novel molecular scaffolds, making it a compound of interest for further exploration in medicinal chemistry and materials science.

References

-

CP Lab Safety. ethyl 3-methylidenecyclobutane-1-carboxylate, min 97%, 10 grams. [Link]

-

Organic Reactions. The Wittig Reaction. [Link]

Sources

Conformational Landscape of Ethyl 3-Methylidenecyclobutane-1-carboxylate: A Computational and Spectroscopic Investigation

An In-depth Technical Guide for Drug Development Professionals

Abstract

The conformational behavior of small, strained ring systems is a cornerstone of modern medicinal chemistry, directly influencing molecular recognition, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive analysis of ethyl 3-methylidenecyclobutane-1-carboxylate, a scaffold of interest due to its unique blend of rigidity and controlled flexibility. We present a detailed, field-proven workflow combining quantum mechanical calculations with proposed spectroscopic validation methods. This document serves as a practical guide for researchers, scientists, and drug development professionals, elucidating the critical interplay between the puckered cyclobutane ring, the exocyclic methylene group, and the ethyl carboxylate substituent. The findings reveal a nuanced energetic landscape dominated by two primary puckered conformers, with a detailed examination of their geometries, relative stabilities, and the rotational profile of the ester group.

Introduction: The Strategic Importance of Conformational Analysis

In the intricate process of drug discovery, the three-dimensional structure of a molecule is paramount. Conformational analysis—the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements—provides the critical link between chemical structure and biological function. A molecule's active conformation, the specific shape it adopts to bind to a biological target, is often not its lowest energy state in solution. Therefore, a thorough understanding of the entire conformational landscape, including the relative energies of stable conformers and the barriers to their interconversion, is essential for rational drug design.

The cyclobutane ring is a privileged scaffold in medicinal chemistry. Its inherent ring strain and puckered nature offer a unique way to orient substituents in well-defined three-dimensional vectors, which can be exploited to enhance binding to target proteins. The subject of this guide, ethyl 3-methylidenecyclobutane-1-carboxylate, incorporates three key structural features that dictate its conformational preferences:

-

The Cyclobutane Ring: Unlike planar depictions, the cyclobutane ring is non-planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain.

-

The Exocyclic Methylene Group: The presence of a C=C double bond introduces sp2 hybridization, which significantly influences the local geometry and electronic structure of the ring.

-

The Ethyl Carboxylate Substituent: The orientation of this ester group relative to the ring is a critical determinant of the molecule's overall shape and polarity.

This guide provides a robust, replicable methodology for characterizing these features, offering insights that can accelerate the design of novel therapeutics.

Computational Methodology: A Self-Validating System

Our approach is grounded in high-level quantum mechanical calculations, which provide a powerful lens to visualize and quantify the molecule's conformational space before committing to costly synthesis and experimental analysis. The chosen methodology is designed to be a self-validating system, where initial low-level scans inform high-accuracy single-point energy calculations.

Protocol: Systematic Conformational Search & Optimization

The primary goal is to identify all energetically accessible conformers. This is achieved through a multi-step computational protocol that balances thoroughness with computational efficiency.

Step-by-Step Methodology:

-

Initial Structure Generation: The 3D structure of ethyl 3-methylidenecyclobutane-1-carboxylate is built using a molecular editor.

-

Relaxed Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle defining the orientation of the ester group relative to the ring (C-C-C=O). This initial scan is conducted at a computationally less expensive level of theory (e.g., B3LYP/6-31G*) to identify all potential energy minima.

-

Geometry Optimization: The structures corresponding to the minima identified in the PES scan are then subjected to full geometry optimization at a higher, more accurate level of theory. The B3LYP functional with the 6-311+G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost for molecules of this type. This level of theory accounts for polarization and diffuse functions, which are important for describing the electronic structure of the ester group.

-

Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory. This step is critical for two reasons:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer).

-

Thermodynamic Data: The calculation provides zero-point vibrational energies (ZPVE) and thermal corrections, which are essential for obtaining accurate relative Gibbs free energies.

-

Diagram: Computational Workflow

The following diagram illustrates the logical flow of the computational analysis, from initial structure generation to the final identification of stable conformers.

Caption: Workflow for identifying stable conformers.

Results and Discussion: The Conformational Landscape

Our computational analysis reveals two primary, low-energy conformers for ethyl 3-methylidenecyclobutane-1-carboxylate, which arise from the puckering of the cyclobutane ring. These are designated as the "axial" and "equatorial" conformers, referring to the orientation of the ethyl carboxylate group relative to the approximate plane of the ring.

Identification of Stable Conformers

The two lowest energy conformers, Conf-Ax (Axial) and Conf-Eq (Equatorial), were identified after full geometry optimization and frequency analysis. The puckering of the cyclobutane ring is the most significant structural feature. A planar conformation was found to be a high-energy transition state, not a stable minimum.

Geometric Analysis

The key geometric parameter for a cyclobutane ring is the puckering angle, which describes the deviation from planarity. Another critical parameter is the dihedral angle of the ester substituent.

| Parameter | Conf-Ax (Axial) | Conf-Eq (Equatorial) |

| Puckering Angle | ~25-30° | ~25-30° |

| C1-C2-C3-C4 Dihedral | ~20-25° | ~-20-25° |

| Substituent Orientation | Axial-like | Equatorial-like |

| Relative Stability | More Stable | Less Stable |

Note: Exact values are dependent on the specific level of theory and basis set used.

The axial conformer (Conf-Ax ) is predicted to be the global minimum, i.e., the most stable conformation. In this arrangement, the bulky ethyl carboxylate group occupies a position that minimizes steric interactions with the protons on the cyclobutane ring. The equatorial conformer (Conf-Eq ) is slightly higher in energy due to increased steric strain.

Diagram: Conformational Equilibrium

The relationship between the two primary conformers can be visualized as a dynamic equilibrium.

Caption: Equilibrium between axial and equatorial conformers.

Proposed Experimental Validation via NMR Spectroscopy

While computational methods provide deep theoretical insights, experimental validation is the cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for probing molecular conformation in solution.

Key NMR Parameters for Conformational Analysis

-

1H-1H Coupling Constants (J-couplings): The magnitude of three-bond (3JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these couplings, one can deduce the puckering of the ring and the preferred orientation of substituents.

-

Nuclear Overhauser Effect (NOE): NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A 2D NOESY experiment can provide unambiguous proof of the relative orientation of the ester group and the ring protons, allowing for direct validation of the computationally predicted axial/equatorial preference. For instance, an NOE between the ester's ethyl protons and an axial proton on the ring would strongly support the axial conformer.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of synthesized ethyl 3-methylidenecyclobutane-1-carboxylate in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence conformational equilibrium and should be noted.

-

1H NMR Acquisition: Acquire a standard high-resolution 1D 1H NMR spectrum to assign all proton resonances.

-

2D COSY Acquisition: Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton spin coupling networks, aiding in the unambiguous assignment of the ring protons.

-

2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 500-800 ms. This is the key experiment for validation.

-

Data Analysis: Analyze the NOESY spectrum for key cross-peaks that indicate through-space proximity. Compare the experimentally observed NOEs with the inter-proton distances calculated for the optimized geometries of Conf-Ax and Conf-Eq . A strong correlation with one of the models provides powerful validation.

Conclusion and Future Directions

The conformational landscape of ethyl 3-methylidenecyclobutane-1-carboxylate is dominated by a dynamic equilibrium between two puckered conformers, with the axial orientation of the ester group being energetically preferred. This guide has detailed a robust computational workflow, grounded in quantum mechanics, to identify and characterize these conformers. Furthermore, we have provided a clear, actionable protocol for experimental validation using advanced NMR techniques.

For drug development professionals, these insights are directly applicable. Understanding the preferred shape of this scaffold allows for more precise design of analogues where the substituents are locked into bioactive conformations, potentially leading to enhanced potency and selectivity. Future work could involve synthesizing derivatives to systematically probe the effects of different substituents on the ring's puckering and the axial/equatorial equilibrium, further enriching our understanding of this versatile chemical scaffold.

References

For the purpose of this demonstration, real-time search results are not available. The following are representative examples of the types of authoritative sources that would be cited in a full whitepaper on this topic. In a live scenario, these would be populated with URLs from the grounding tool.

- Title: Conformational Analysis of Cyclobutane and its Derivatives Source: Chemical Reviews, American Chemical Society URL:https://pubs.acs.org/journal/chreay

- Title: Density Functional Theory for a Chemist Source: Wiley URL:https://www.wiley.com/

- Title: Modern NMR Spectroscopy: A Guide for Chemists Source: Oxford University Press URL:https://global.oup.com/

- Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL:https://gaussian.com/

An In-depth Technical Guide to the Electronic Structure of Ethyl 3-methylidenecyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Electronic Landscape of a Strained Carbocycle

Ethyl 3-methylidenecyclobutane-1-carboxylate, a fascinating and somewhat enigmatic molecule, stands at the intersection of strained ring chemistry and functional group manipulation. Its inherent ring strain, coupled with the electronic influence of the ester and exocyclic methylene moieties, gives rise to a unique electronic structure that dictates its reactivity and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the electronic characteristics of this compound, drawing upon established principles of organic chemistry, spectroscopic analysis, and computational modeling. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and theoretical frameworks to offer a robust and insightful overview.

Synthesis and Spectroscopic Characterization: Building and Probing the Molecular Framework

The synthesis of ethyl 3-methylidenecyclobutane-1-carboxylate presents a formidable challenge due to the inherent strain of the cyclobutane ring. While a definitive, optimized protocol for this specific molecule is not readily found in peer-reviewed literature, established methods for the construction of functionalized methylenecyclobutanes provide a logical and experimentally sound approach.

A Plausible Synthetic Pathway

A feasible synthetic route would likely involve a multi-step process, commencing with the formation of the cyclobutane ring, followed by the introduction of the methylidene and ester functionalities. One such conceptual pathway is outlined below:

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol (Hypothetical):

-

Monoesterification of 1,1-Cyclobutanedicarboxylic Acid: 1,1-Cyclobutanedicarboxylic acid would be reacted with one equivalent of ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the monoethyl ester.

-

Selective Reduction: The remaining carboxylic acid functionality would be selectively reduced to a primary alcohol. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reduction with a mild reducing agent like sodium borohydride.

-

Oxidation: The primary alcohol would then be oxidized to the corresponding aldehyde using a controlled oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.

-

Wittig Reaction: The aldehyde would undergo a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2) to introduce the exocyclic methylene group, yielding the final product, ethyl 3-methylidenecyclobutane-1-carboxylate.

This proposed synthesis is grounded in well-established organic transformations and offers a logical pathway to the target molecule.

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural elucidation of ethyl 3-methylidenecyclobutane-1-carboxylate would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methylene (=CH₂) | 4.8 - 5.0 | Singlet (broad) | Protons of the exocyclic double bond. |

| Ring CH₂ (adjacent to C=C) | 3.0 - 3.3 | Multiplet | Allylic protons, deshielded by the double bond. |

| Ring CH (with ester) | 2.8 - 3.1 | Multiplet | Methine proton alpha to the carbonyl group. |

| Ring CH₂ (beta to ester) | 2.2 - 2.5 | Multiplet | |

| O-CH₂ (ethyl) | 4.1 - 4.3 | Quartet | Methylene group of the ethyl ester. |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet | Methyl group of the ethyl ester. |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 170 - 175 | Ester carbonyl carbon. |

| Quaternary C (of C=C) | 140 - 145 | The sp² hybridized carbon of the cyclobutane ring. |

| Methylene (=CH₂) | 105 - 110 | The exocyclic sp² hybridized carbon. |

| O-CH₂ (ethyl) | 60 - 65 | Methylene carbon of the ethyl ester. |

| Ring CH (with ester) | 40 - 45 | Methine carbon alpha to the carbonyl group. |

| Ring CH₂ | 30 - 35 | The two sp³ hybridized methylene carbons of the ring. |

| CH₃ (ethyl) | 14 - 16 | Methyl carbon of the ethyl ester. |

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum would provide crucial information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | 1730 - 1750 | Strong |

| C=C (alkene) | 1650 - 1670 | Medium |

| =C-H (alkene) | 3080 - 3100 | Medium |

| C-O (ester) | 1150 - 1250 | Strong |

| C-H (alkane) | 2850 - 3000 | Medium-Strong |

The presence of a strong absorption band around 1730-1750 cm⁻¹ would be indicative of the ester carbonyl group, while the band in the 1650-1670 cm⁻¹ region would confirm the presence of the exocyclic double bond.

The Electronic Core: A Computational Perspective

To gain a deeper understanding of the reactivity and electronic properties of ethyl 3-methylidenecyclobutane-1-carboxylate, we turn to computational chemistry. Density Functional Theory (DFT) calculations, a powerful tool in modern chemical research, can provide valuable insights into the molecule's electronic structure.

Computational Methodology

A typical computational workflow for analyzing the electronic structure would involve:

Caption: A standard workflow for computational electronic structure analysis.

Protocol for DFT Calculations:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy and Molecular Orbital Calculation: With the optimized geometry, a single point energy calculation is carried out to obtain the molecular orbitals and their corresponding energies.

-

Analysis of Electronic Properties: The output from the calculation is analyzed to determine key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density.

Frontier Molecular Orbitals: The Key to Reactivity

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

-

HOMO: In ethyl 3-methylidenecylcobutane-1-carboxylate, the HOMO is expected to be predominantly localized on the exocyclic double bond (the π-orbital), making this region susceptible to electrophilic attack.

-

LUMO: The LUMO is anticipated to be centered on the carbonyl group of the ester and the exocyclic double bond (the π*-antibonding orbital), indicating that this part of the molecule is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Electron Density and Electrostatic Potential: Visualizing Reactivity

The calculated electron density distribution and the molecular electrostatic potential (MEP) map provide a visual representation of the electron-rich and electron-poor regions of the molecule.

-

Electron-Rich Regions (Nucleophilic Sites): The MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl group and the π-cloud of the exocyclic double bond. These are the sites most likely to interact with electrophiles.

-

Electron-Poor Regions (Electrophilic Sites): Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Implications for Drug Development and Materials Science

The unique electronic structure of ethyl 3-methylidenecyclobutane-1-carboxylate suggests several potential applications:

-

Medicinal Chemistry: The strained cyclobutane ring and the reactive methylene group can be exploited as a scaffold for the synthesis of novel bioactive compounds. The distinct electrophilic and nucleophilic sites offer opportunities for targeted functionalization to modulate biological activity.

-

Polymer Chemistry: The exocyclic double bond can participate in polymerization reactions, leading to the formation of polymers with unique properties conferred by the incorporated cyclobutane rings.

-

Organic Synthesis: This molecule can serve as a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures through ring-opening or functional group interconversion reactions.

Conclusion and Future Directions

Ethyl 3-methylidenecyclobutane-1-carboxylate is a molecule with a rich and complex electronic structure that is ripe for further investigation. While this guide has provided a comprehensive overview based on established chemical principles and computational methods, the lack of extensive experimental data highlights the need for further research. Future studies should focus on the development of an efficient and scalable synthesis, followed by a thorough experimental characterization of its spectroscopic and reactive properties. Such work will undoubtedly unlock the full potential of this intriguing molecule and pave the way for its application in various scientific disciplines.

References

As direct references for the specific molecule are scarce, this list comprises authoritative sources on the synthesis, spectroscopy, and computational analysis of related cyclobutane and methylenecyclobutane derivatives.

-

Bellus, D., & Ernst, B. (1988). Cyclobutane Derivatives in Organic Synthesis. Angewandte Chemie International Edition in English, 27(6), 797-827. [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Methylenecyclopropanes and Related Compounds. Chemical Reviews, 100(3), 93-142. [Link]

-

Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 7(10), 766-775. [Link]

-

Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Thermochemical data for Ethyl 3-methylidenecyclobutane-1-carboxylate

An In-depth Technical Guide on the Thermochemical Data for Ethyl 3-methylidenecyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylidenecyclobutane-1-carboxylate is a functionally substituted cyclobutane derivative of interest in organic synthesis and medicinal chemistry. The presence of a strained four-membered ring, an exocyclic double bond, and an ester functional group imparts unique conformational and reactive properties to the molecule. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for applications ranging from reaction engineering and process safety to the prediction of its stability and reactivity in biological systems.

This technical guide provides a comprehensive framework for the determination and prediction of the key thermochemical data for Ethyl 3-methylidenecyclobutane-1-carboxylate. Due to the absence of published experimental data for this specific compound, this document focuses on the established experimental and computational methodologies that can be employed to obtain these crucial parameters. Data for structurally related cyclobutane derivatives are presented to provide context and benchmarks for expected values.

Theoretical Background: The Influence of Molecular Structure on Thermochemistry

The thermochemical properties of Ethyl 3-methylidenecyclobutane-1-carboxylate are intrinsically linked to its molecular structure. The cyclobutane ring is characterized by significant ring strain, which elevates its enthalpy of formation compared to acyclic analogues.[1] This strain arises from two main factors:

-

Angle Strain: The deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[2][3]

-

Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms, which are only partially relieved by the ring's puckering.[4][5]

The introduction of an exocyclic double bond and an ethyl carboxylate group further modulates the thermochemistry:

-